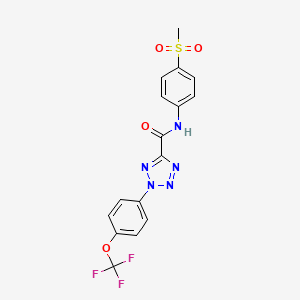

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O4S and its molecular weight is 427.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as alpha-cyano-beta-hydroxy-beta-methyl-n-[4-(trifluoromethoxy)phenyl] propenamide, have been found to inhibit theepidermal growth factor receptor (EGF-R) tyrosine kinase . EGF-R tyrosine kinase is known to be overexpressed in several malignancies and is an important target for anticancer drug design .

Mode of Action

Similar compounds have been found to bind favorably to egf-r . This binding inhibits the EGF-R tyrosine kinase, which can lead to potent cytotoxic activity against cancer cells .

Biochemical Pathways

The inhibition of egf-r tyrosine kinase by similar compounds can affect multiple downstream pathways involved in cell proliferation and survival .

Result of Action

Similar compounds have been found to have potent cytotoxic activity against cancer cells, killing >99% of human breast cancer cells in vitro by triggering apoptosis .

Activité Biologique

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, including the formation of tetrazole rings and the introduction of functional groups such as methylsulfonyl and trifluoromethoxy. The synthesis typically utilizes various reagents and conditions that optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often range from 0.5 to 7 μM, indicating potent activity against various malignancies .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. The presence of the methylsulfonyl group is known to enhance the anti-inflammatory properties of various compounds. In vitro studies have demonstrated that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Studies have indicated that tetrazole derivatives can exhibit significant antibacterial activity, making them candidates for further development in antibiotic therapies .

Case Studies

- Anticancer Evaluation : A study evaluated the efficacy of a series of tetrazole derivatives against a panel of cancer cell lines. Results showed that modifications in the substituents significantly affected the antiproliferative activity, with some compounds achieving IC50 values as low as 0.5 μM in MCF-7 cells .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of related compounds in macrophage models. These studies revealed that certain derivatives could modulate cytokine production effectively, providing insights into their mechanism of action against inflammation .

- Antimicrobial Efficacy : Research on antimicrobial activity highlighted the effectiveness of tetrazole derivatives against MRSA strains, showcasing their potential as novel antibacterial agents .

Applications De Recherche Scientifique

Key Steps in Synthesis:

- Condensation Reaction: The initial step involves the reaction between 4-(methylsulfonyl)aniline and 4-trifluoromethoxybenzaldehyde to form an intermediate.

- Cyclization: The intermediate undergoes cyclization to form the tetrazole ring, often facilitated by the use of azide or nitrous acid.

- Carboxamide Formation: The final step involves the introduction of a carboxamide group through acylation reactions.

These methods are essential for producing the compound in sufficient purity and yield for subsequent biological evaluations .

Biological Activities

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that tetrazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, demonstrating potential efficacy in reducing inflammation in animal models. It has shown effectiveness comparable to established anti-inflammatory drugs like diclofenac sodium in carrageenan-induced edema tests .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects, providing a basis for its application in pain management therapies .

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

Potential Applications:

- Antibiotic Development: Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.

- Anti-inflammatory Drugs: Its efficacy in reducing inflammation positions it as a candidate for developing new anti-inflammatory medications.

- Pain Relief Formulations: The analgesic properties indicate potential use in formulating pain relief treatments, possibly enhancing existing therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound showed significant inhibition against various pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Activity : Another research article reported that compounds within the tetrazole class exhibited promising anti-inflammatory effects when tested against standard models .

- Pharmacokinetic Studies : Ongoing research is focusing on the pharmacokinetics and toxicity profiles of this compound to establish safe dosage levels for therapeutic use .

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The amide bond in the carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.

Mechanistic Insight :

-

The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the amide carbonyl, accelerating hydrolysis .

-

Steric hindrance from the tetrazole ring may slow reaction kinetics compared to simpler amides.

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO<sub>2</sub>Me) moiety undergoes nucleophilic substitution under basic conditions.

| Reagents | Conditions | Products |

|---|---|---|

| Alkyl/aryl amines | DMF, 80°C, 12 h | N-Alkyl/aryl sulfonamide derivatives |

| Thiols | EtOH, reflux, 6 h | Thioether-linked tetrazoles |

Example :

Reaction with benzylamine yields N-(4-(benzylsulfamoyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, confirmed by <sup>1</sup>H NMR .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming bicyclic heterocycles.

| Reagents | Conditions | Products |

|---|---|---|

| Phenylacetylene | CuI, DIPEA, DMF, 100°C, 8 h | Triazolo[1,5-a]pyridine derivatives |

| Acetonitrile | Zn(OTf)<sub>2</sub>, MW, 150°C | 1,5-Disubstituted triazoles |

Mechanistic Notes :

-

The tetrazole's electron-deficient nature facilitates dipolar cycloaddition .

-

Microwave (MW) irradiation reduces reaction times from days to hours .

Metabolic Reactions

In biological systems, the compound undergoes phase I and II metabolic transformations:

| Enzyme System | Reaction Type | Major Metabolites |

|---|---|---|

| CYP3A4 | N-Dealkylation | 5-Carboxy-tetrazole + 4-(methylsulfonyl)aniline |

| UGT1A1 | Glucuronidation of tetrazole | Tetrazole-β-D-glucuronide (inactive) |

Pharmacokinetic Impact :

-

The trifluoromethoxy group reduces metabolic clearance by shielding the tetrazole from oxidative enzymes .

-

Glucuronidation enhances water solubility, facilitating renal excretion .

Stability Under Aqueous Conditions

The compound exhibits moderate hydrolytic stability in neutral aqueous solutions but degrades rapidly under extremes of pH.

| pH | Half-Life (25°C) | Degradation Products |

|---|---|---|

| 1.0 | 2.5 h | Carboxylic acid + 4-(methylsulfonyl)aniline |

| 7.4 | 48 h | <5% degradation |

| 13.0 | 0.5 h | Complete decomposition to ionic species |

Structural Insights :

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–N bond in the tetrazole ring, generating nitrile imine intermediates.

| Conditions | Products | Applications |

|---|---|---|

| UV (254 nm), THF, RT, 1 h | Nitrile imine + CO<sub>2</sub> | Click chemistry for bioconjugation . |

Key Observation :

Trapping experiments with dipolarophiles (e.g., dimethyl acetylenedicarboxylate) confirm the formation of transient nitrile imines .

Propriétés

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O4S/c1-29(26,27)13-8-2-10(3-9-13)20-15(25)14-21-23-24(22-14)11-4-6-12(7-5-11)28-16(17,18)19/h2-9H,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXBVDUFCAXQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.